molecular formula C3H3F3O4 B3030906 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid CAS No. 10321-14-9

3,3,3-Trifluoro-2,2-dihydroxypropanoic acid

Cat. No.: B3030906
CAS No.: 10321-14-9
M. Wt: 160.05 g/mol
InChI Key: KWLJNSLMDANMQG-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2,2-dihydroxypropanoic acid is a fluorinated organic compound with the molecular formula C3H3F3O4 It is characterized by the presence of three fluorine atoms attached to the same carbon atom, which significantly influences its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid typically involves the reaction of trifluoroacetic acid with suitable precursors under controlled conditions. One common method is the esterification of trifluoroacetic acid followed by hydrolysis to yield the desired product . Another approach involves the reaction of 2-methylpropanoic acid with hydrogen fluoride under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,3,3-Trifluoro-2,2-dihydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing fluorine atoms.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity with enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .

Comparison with Similar Compounds

Uniqueness: 3,3,3-Trifluoro-2,2-dihydroxypropanoic acid is unique due to the presence of both hydroxyl groups and fluorine atoms, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where such properties are desired .

Properties

IUPAC Name

3,3,3-trifluoro-2,2-dihydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O4/c4-3(5,6)2(9,10)1(7)8/h9-10H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLJNSLMDANMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385372
Record name 3,3,3-trifluoro-2,2-dihydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10321-14-9
Record name 3,3,3-trifluoro-2,2-dihydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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